Molecular Architecture: Dual-Ester Glycolate Spacer vs. Single-Ester Benzyl Methacrylate (BzMA)
2-(Benzyloxy)-2-oxoethyl 2-methylprop-2-enoate possesses a unique diester architecture comprising a methacrylate polymerizable group connected via a glycolate spacer (-O-CH₂-CO-O-) to a benzyl ester protecting group. This contrasts with benzyl methacrylate (BzMA, CAS 2495-37-6), which bears only a single benzyl ester directly attached to the methacrylate carbonyl. The structural consequence is quantified by hydrogen bond acceptor count (4 for the target compound vs. 2 for BzMA) and topological polar surface area (tPSA 52.6 Ų vs. ~26.3 Ų estimated for BzMA), indicating significantly greater polarity per repeat unit in the resulting polymer . The glycolate spacer introduces an additional in-chain ester group that can participate in hydrogen bonding, modify chain flexibility, and influence copolymerization reactivity ratios when paired with hydrophilic or hydrophobic comonomers [1].
| Evidence Dimension | Hydrogen bond acceptor count and topological polar surface area |
|---|---|
| Target Compound Data | H-bond acceptors: 4; tPSA: 52.6 Ų; Rotatable bonds: 7 |
| Comparator Or Baseline | Benzyl methacrylate (BzMA, CAS 2495-37-6): H-bond acceptors: 2; tPSA: ~26.3 Ų (estimated); Rotatable bonds: 3 |
| Quantified Difference | Δ H-bond acceptors: +2 (100% increase); Δ tPSA: ~+26.3 Ų (approximately 2-fold increase) |
| Conditions | Computed molecular descriptors from standardized InChI-based calculations (BOC Sciences database) |
Why This Matters
Higher polarity per repeat unit directly affects copolymer solubility parameters, glass transition temperature, and compatibility with polar media—critical factors in selecting a protected monomer for block copolymer synthesis where the protected segment must remain miscible or phase-separate in a predictable manner.
- [1] Zammit MD, Coote ML, Davis TP, Willett GD. Effect of the Ester Side-Chain on the Propagation Kinetics of Alkyl Methacrylates – An Entropic or Enthalpic Effect? Macromolecules, 1998, 31(4), 955-963. DOI: 10.1021/ma9707291. View Source
